6alpha-Hydroxydexbudesonide
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Overview
Description
6alpha-Hydroxydexbudesonide is a synthetic corticosteroid with the molecular formula C25H34O7. It is a derivative of budesonide, a well-known anti-inflammatory medication used to treat various conditions such as asthma, Crohn’s disease, and ulcerative colitis . The compound is characterized by the presence of hydroxyl groups at specific positions, which contribute to its unique pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6alpha-Hydroxydexbudesonide involves multiple steps, starting from the parent compound budesonide. The hydroxylation at the 6alpha position is typically achieved through selective oxidation reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to ensure the consistency and quality of the final product. The production is carried out in compliance with Good Manufacturing Practices (GMP) to meet regulatory standards.
Chemical Reactions Analysis
Types of Reactions
6alpha-Hydroxydexbudesonide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the hydroxyl groups to other functional groups.
Substitution: The hydroxyl groups can be substituted with other chemical groups to create derivatives with different properties.
Common Reagents and Conditions
Oxidation: Reagents such as osmium tetroxide and hydrogen peroxide are commonly used.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Various halogenating agents and nucleophiles are used for substitution reactions.
Major Products
The major products formed from these reactions include various hydroxylated and substituted derivatives of this compound, each with unique pharmacological properties.
Scientific Research Applications
6alpha-Hydroxydexbudesonide has a wide range of applications in scientific research:
Chemistry: It is used as a reference compound in the study of corticosteroid chemistry and synthesis.
Biology: The compound is utilized in research on cellular signaling pathways and gene expression.
Medicine: It serves as a model compound for developing new anti-inflammatory drugs.
Industry: The compound is used in the formulation of pharmaceutical products and as a standard in quality control
Mechanism of Action
6alpha-Hydroxydexbudesonide exerts its effects by binding to glucocorticoid receptors in the cytoplasm. This binding leads to the translocation of the receptor-ligand complex into the nucleus, where it interacts with specific DNA sequences to regulate gene expression. The compound’s anti-inflammatory effects are primarily due to the inhibition of pro-inflammatory cytokines and the suppression of immune cell activation .
Comparison with Similar Compounds
Similar Compounds
Budesonide: The parent compound, widely used in clinical practice.
Dexamethasone: Another potent corticosteroid with similar anti-inflammatory properties.
Prednisolone: A commonly used corticosteroid with a different hydroxylation pattern.
Uniqueness
6alpha-Hydroxydexbudesonide is unique due to its specific hydroxylation at the 6alpha position, which enhances its binding affinity to glucocorticoid receptors and increases its anti-inflammatory potency compared to other corticosteroids .
Properties
CAS No. |
93861-54-2 |
---|---|
Molecular Formula |
C25H34O7 |
Molecular Weight |
446.5 g/mol |
IUPAC Name |
(1S,2S,4R,6R,8S,9S,11S,12S,13R,19S)-11,19-dihydroxy-8-(2-hydroxyacetyl)-9,13-dimethyl-6-propyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one |
InChI |
InChI=1S/C25H34O7/c1-4-5-21-31-20-10-15-14-9-17(28)16-8-13(27)6-7-23(16,2)22(14)18(29)11-24(15,3)25(20,32-21)19(30)12-26/h6-8,14-15,17-18,20-22,26,28-29H,4-5,9-12H2,1-3H3/t14-,15-,17-,18-,20+,21+,22+,23-,24-,25+/m0/s1 |
InChI Key |
JBVVDXJXIDYDMF-NFIPEOECSA-N |
Isomeric SMILES |
CCC[C@@H]1O[C@@H]2C[C@H]3[C@@H]4C[C@@H](C5=CC(=O)C=C[C@@]5([C@H]4[C@H](C[C@@]3([C@@]2(O1)C(=O)CO)C)O)C)O |
Canonical SMILES |
CCCC1OC2CC3C4CC(C5=CC(=O)C=CC5(C4C(CC3(C2(O1)C(=O)CO)C)O)C)O |
Origin of Product |
United States |
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